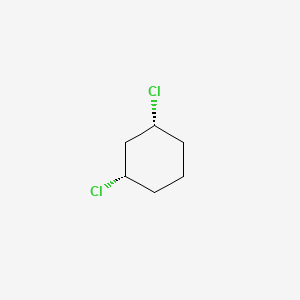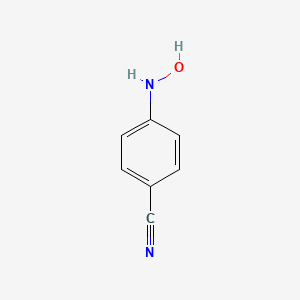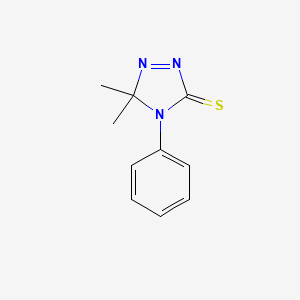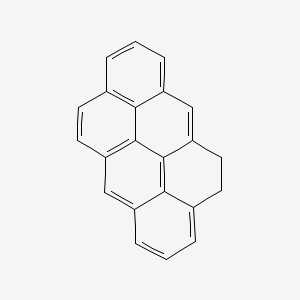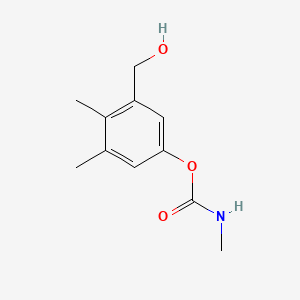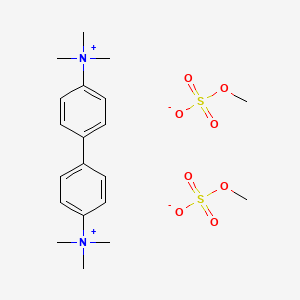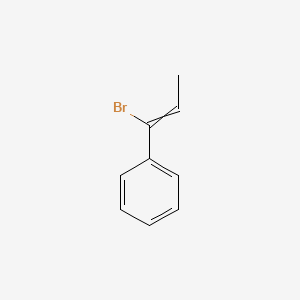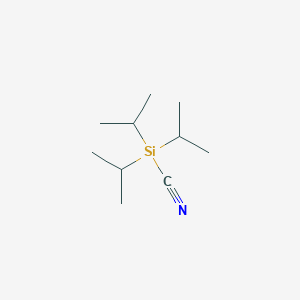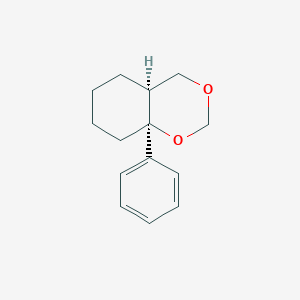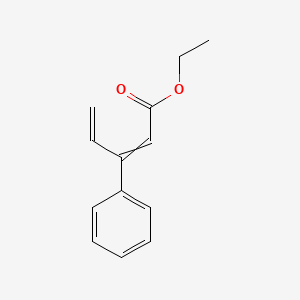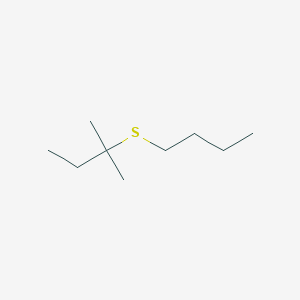
2-Butylsulfanyl-2-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylsulfanyl-2-methylbutane is an organic compound that belongs to the class of alkanes It is characterized by the presence of a butylsulfanyl group attached to a 2-methylbutane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylsulfanyl-2-methylbutane can be achieved through several methods. One common approach involves the reaction of 2-methylbutane with butylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the sulfanyl bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The process is optimized to ensure high yield and purity of the final product. Industrial methods often employ continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butylsulfanyl-2-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted alkanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butylsulfanyl-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of sulfanyl groups.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-butylsulfanyl-2-methylbutane involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity. The pathways involved include electron transfer processes and the formation of intermediate species that facilitate further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbutane: A structural isomer with different reactivity due to the absence of the sulfanyl group.
Butylthiol: Contains a thiol group instead of a sulfanyl group, leading to different chemical behavior.
2-Butylsulfanylpropane: Similar structure but with a different carbon backbone.
Uniqueness
2-Butylsulfanyl-2-methylbutane is unique due to the presence of both a butyl and a sulfanyl group on the same carbon backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
24487-59-0 |
|---|---|
Formule moléculaire |
C9H20S |
Poids moléculaire |
160.32 g/mol |
Nom IUPAC |
2-butylsulfanyl-2-methylbutane |
InChI |
InChI=1S/C9H20S/c1-5-7-8-10-9(3,4)6-2/h5-8H2,1-4H3 |
Clé InChI |
PAENQPSFTOECFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



